4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide
Beschreibung
This compound is a quinazoline dione derivative featuring a 3-chlorobenzyl substitution at the N1 position and a cyclohexanecarboxamide moiety linked to a cyclopentyl group. Its molecular formula is C₂₉H₃₁ClN₄O₃, with a molecular weight of 519.04 g/mol. The cyclohexanecarboxamide-cyclopentyl chain likely modulates solubility and pharmacokinetic properties, such as metabolic stability and membrane permeability .
Eigenschaften
IUPAC Name |
4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopentylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClN3O3/c29-22-7-5-6-20(16-22)18-31-25-11-4-3-10-24(25)27(34)32(28(31)35)17-19-12-14-21(15-13-19)26(33)30-23-8-1-2-9-23/h3-7,10-11,16,19,21,23H,1-2,8-9,12-15,17-18H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSFMSAWOMXXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide is a novel synthetic derivative with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula for this compound is . It features a quinazoline core, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.
Research indicates that the compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The median inhibitory concentration (IC50) values for these cell lines are reported to be around 5.36 µg/mL and 3.21 µg/mL respectively .
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and caspase activation, indicating that it promotes apoptotic pathways in cancer cells . This suggests a mechanism where the compound triggers programmed cell death, thereby inhibiting tumor growth.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase in treated cancer cells, further contributing to its antiproliferative effects .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 5.36 | Apoptosis induction |
| HepG2 | 3.21 | Cell cycle arrest |
These results indicate that the compound is particularly effective against liver cancer cells compared to breast cancer cells.
In Vivo Studies
In vivo studies using tumor-bearing mice models have further validated the efficacy of the compound. It was observed that treatment with the compound resulted in significant tumor reduction and decreased expression of proliferation markers such as Ki67 .
Case Studies
Recent case studies have highlighted the potential of this compound as a lead candidate for developing new anticancer therapies:
- Case Study 1 : A study on xenografted mice showed that administration of the compound led to a marked decrease in tumor size compared to control groups treated with standard chemotherapy agents .
- Case Study 2 : Another investigation into its pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting that it could be effectively utilized in clinical settings .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Findings from Structural Comparisons
The absence of the quinazoline core (e.g., in ) shifts the compound’s pharmacological profile entirely, emphasizing the importance of this heterocycle in target binding.
Substituent Effects :
- Electron-Withdrawing Groups : The 3-nitrobenzyl analog () may exhibit stronger hydrogen-bonding interactions with targets but could introduce reactivity concerns (e.g., nitro reduction in vivo).
- Alkyl Chain Variations : The pentyl group in increases lipophilicity compared to the cyclopentyl group in the target compound, which may enhance membrane permeability but reduce water solubility.
Pharmacokinetic Considerations :
- Cyclopentyl and cyclohexane moieties (present in the target compound and ) balance steric hindrance and solubility, whereas bulkier groups (e.g., pentyl in ) may prolong half-life but complicate formulation.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
